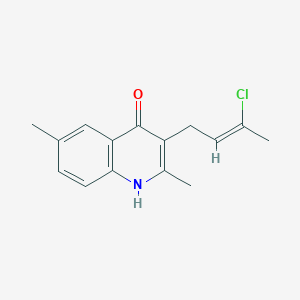![molecular formula C19H12ClF3N4O3 B404708 N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404708.png)
N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline, 2-furylboronic acid, and 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The synthesis may involve:
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine ring through cyclization reactions.
Amidation: Introduction of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalyst Optimization: Using efficient catalysts to speed up the reaction.
Purification Techniques: Employing crystallization, chromatography, or recrystallization to purify the final product.
化学反应分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways within cells to alter their function.
相似化合物的比较
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-(5-chloro-2-methoxyphenyl)-5-(2-pyridyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the furyl group, which may confer distinct biological activities compared to similar compounds.
属性
分子式 |
C19H12ClF3N4O3 |
|---|---|
分子量 |
436.8g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H12ClF3N4O3/c1-29-14-5-4-10(20)7-11(14)25-18(28)13-9-17-24-12(15-3-2-6-30-15)8-16(19(21,22)23)27(17)26-13/h2-9H,1H3,(H,25,28) |
InChI 键 |
XHQJJACIOJPRBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-({4-[acetyl(methyl)amino]phenyl}amino)-4-oxobutanoate](/img/structure/B404628.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-adamantanecarboxamide](/img/structure/B404629.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B404635.png)

![4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B404643.png)
![2-(4-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B404644.png)



![{2-[(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B404652.png)

![2-(4-ETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B404656.png)

